VERSATYL 42
Description
VERSATYL 42 (CAS No. 152743-73-2) is a chemical compound listed in industrial chemical databases, though detailed public information about its structure, synthesis, or applications remains scarce . Its inclusion in chemical registries (e.g., CAS database) confirms its industrial relevance, but further technical specifications require proprietary or restricted-access sources .
Properties
CAS No. |
152743-73-2 |
|---|---|
Molecular Formula |
C10H14N2O2.2(HCl) |
Synonyms |
VERSATYL 42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on compounds structurally or functionally related to VERSATYL 42, as inferred from nomenclature and CAS registry data (Table 1).
Table 1: Key Compounds for Comparison
| Compound Name | CAS No. | Presumed Chemical Class | Potential Applications |
|---|---|---|---|
| This compound | 152743-73-2 | Undisclosed (likely polymer) | Industrial additives, coatings |
| Veranisatin A | 153445-92-2 | Natural product/terpenoid | Pharmaceuticals, agrochemicals |
| Valyl-leucyl-lysyl-7-amino-4-methylcoumarin | 152881-17-9 | Peptide-coumarin conjugate | Protease activity assays |
| Vinyl stearate | 111-63-7 | Fatty acid ester | Plasticizers, lubricants |
Key Findings and Contrasts :
Chemical Complexity: this compound’s name implies multifunctionality, but its structure is unverified. In contrast, Veranisatin A (a terpenoid) and valyl-leucyl-lysyl-7-amino-4-methylcoumarin (a peptide-coumarin hybrid) have well-defined bioactive roles, such as enzyme inhibition or fluorescence-based diagnostics . Vinyl stearate, a simple ester, is widely used in polymer industries, highlighting that this compound may share similar industrial applications but with enhanced performance due to tailored molecular design .
This gap underscores the need for standardized toxicological testing for this compound .
Synthesis and Stability: Valyl-leucyl-lysyl-7-amino-4-methylcoumarin requires peptide synthesis techniques, whereas vinyl stearate is produced via esterification. This compound’s synthesis method is undisclosed, but its industrial registration suggests scalable production .
Methodological Considerations
The absence of primary data for this compound necessitates reliance on chemical databases and nomenclature analysis. Future studies should adopt frameworks from SCCS reports (e.g., purity assessments, stability testing) and adhere to CONSORT guidelines for transparent reporting . Journals like Analytical Chemistry emphasize detailed experimental sections, which would enhance reproducibility if applied to this compound .
Q & A
Basic Research Questions
Q. How can I design a focused research question to investigate the chemical properties of VERSATYL 42?
- A well-structured research question should address a gap in existing literature, avoid vagueness, and align with measurable outcomes. For example: "How does the molecular structure of this compound influence its stability under varying pH conditions?" This question is testable via spectroscopic analysis (e.g., NMR, XRD) and thermal stability assays. Ensure feasibility by selecting methods within available resources .
Q. What methodological considerations are critical for ensuring reproducibility in experiments involving this compound?
- Document all experimental parameters (e.g., solvent purity, temperature gradients, instrument calibration) and adhere to standardized protocols. Use primary literature to validate methods, and include detailed supplementary materials for complex procedures (e.g., synthesis pathways). Cross-validate results using independent analytical techniques (e.g., HPLC-MS vs. GC-MS) .
Q. How do I align data collection strategies with my research question when studying this compound’s reactivity?
- Map data types to specific hypotheses. For instance, if investigating catalytic activity, collect kinetic data (reaction rates, activation energy) and characterize intermediates via FTIR or mass spectrometry. Avoid over-collecting irrelevant data by defining exclusion criteria early (e.g., ignoring non-reactive byproducts) .
Q. What criteria should I use to evaluate the significance of my findings on this compound?
- Compare results to prior studies, emphasizing novelty (e.g., unprecedented reaction pathways) or resolving contradictions in literature. Use effect-size metrics (e.g., Cohen’s d) rather than relying solely on p-values. Discuss implications for broader fields, such as materials science or pharmacology .
Q. How can I ensure ethical compliance when publishing data on this compound?
- Disclose all conflicts of interest, adhere to chemical safety protocols, and avoid data manipulation. Use plagiarism-check tools for literature reviews and cite primary sources for synthetic procedures. For sensitive data (e.g., toxicity), provide clear risk assessments in supplementary materials .
Advanced Research Questions
Q. How can I resolve contradictions between my experimental data on this compound and prior published results?
- Conduct a systematic review to identify methodological differences (e.g., solvent polarity, catalyst loading). Replicate key experiments from conflicting studies under controlled conditions. Apply contradiction analysis frameworks, such as identifying the "principal contradiction" (e.g., whether disparities stem from synthesis impurities vs. analytical errors) .
Q. What statistical methods are most robust for analyzing non-linear dose-response relationships in this compound bioactivity studies?
- Use segmented regression or Bayesian hierarchical models to account for threshold effects. Validate models via bootstrapping or cross-validation. Report confidence intervals and avoid dichotomizing continuous variables (e.g., IC₅₀ values) .
Q. How should I design mechanistic studies to elucidate this compound’s interaction with biological targets?
- Combine in silico docking simulations (e.g., molecular dynamics) with empirical validation (e.g., SPR binding assays). Employ isotopic labeling (e.g., ¹³C/¹⁵N) to track metabolic pathways. Use negative controls (e.g., enantiomers or structural analogs) to isolate specific interactions .
Q. What strategies mitigate bias in multi-institutional collaborative studies on this compound?
- Standardize protocols across labs via pre-study calibration workshops. Implement blind data analysis and use version-control systems (e.g., Git) for workflow transparency. Address inter-lab variability by reporting intraclass correlation coefficients (ICCs) .
Q. How can cross-disciplinary approaches enhance the interpretation of this compound’s environmental impact?
- Integrate computational toxicology (e.g., QSAR models) with field data (e.g., soil/water sampling). Collaborate with ecologists to assess bioaccumulation risks and with policy experts to contextualize regulatory implications. Use mixed-methods frameworks to reconcile qualitative and quantitative findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
